Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-
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Overview
Description
Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- is an organic compound with the molecular formula C8H10N2O2 It is a derivative of hydrazinecarboxaldehyde, where the hydrazine group is substituted with a 4-methoxyphenyl group
Preparation Methods
The synthesis of Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- typically involves the reaction of hydrazinecarboxaldehyde with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: The hydrazine group can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
Hydrazinecarboxaldehyde, 2-(2-methoxyphenyl)-: This compound has a similar structure but with the methoxy group in the 2-position instead of the 4-position.
Hydrazinecarboxaldehyde, 2-(4-methylphenyl)-: This compound has a methyl group instead of a methoxy group in the 4-position. The uniqueness of Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
35020-01-0 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(4-methoxyanilino)formamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11) |
InChI Key |
MQHVSBTWLBWOLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NNC=O |
Origin of Product |
United States |
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